molecular formula C17H22N4 B14440189 2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine CAS No. 76167-78-7

2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine

Cat. No.: B14440189
CAS No.: 76167-78-7
M. Wt: 282.4 g/mol
InChI Key: ZSFJFRWTRPTNSM-UHFFFAOYSA-N
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Description

2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidyl compound. One common method is the nucleophilic substitution reaction where the pyrimidine ring is activated by a leaving group, such as a halide, and then reacted with 1-(alpha-Methylbenzyl)-4-piperidylamine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, nucleophilic substitution, and purification through crystallization or chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds like 2-aminopyrimidine and 4-chloropyrimidine share structural similarities.

    Piperidyl compounds: 1-(alpha-Methylbenzyl)-4-piperidylamine and related amines.

Uniqueness

2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidyl group makes it a versatile compound for various applications .

Properties

CAS No.

76167-78-7

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

N-[1-(1-phenylethyl)piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H22N4/c1-14(15-6-3-2-4-7-15)21-12-8-16(9-13-21)20-17-18-10-5-11-19-17/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,18,19,20)

InChI Key

ZSFJFRWTRPTNSM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2)NC3=NC=CC=N3

Origin of Product

United States

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